molecular formula C11H15ClN2O3 B2425904 3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 561002-05-9

3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2425904
CAS No.: 561002-05-9
M. Wt: 258.7
InChI Key: CHXLSCCLFXBEDR-UHFFFAOYSA-N
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Description

“3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . This compound is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience .


Synthesis Analysis

The synthesis of related compounds involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The overall yield of spirotetramat, a related compound, was reported to be 20.4% . The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The target compound is obtained by N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation .

Scientific Research Applications

Crystal Structure and Molecular Configuration

Studies on compounds structurally related to 3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione have provided insights into their crystal structure and molecular configuration. For example, the analysis of alaptide, a compound with a similar diazaspiro decane structure, revealed a slight boat conformation for the diketopiperazine (DKP) ring and an envelope conformation for the connected five-membered ring. This structural insight was possible through synchrotron powder diffraction data, highlighting the importance of detailed crystallographic analysis in understanding the physical properties of these compounds (Rohlíček et al., 2010).

Supramolecular Chemistry and Packing Preferences

Further research into the conformational and crystal packing preferences of cyclohexane-5-spirohydantoin derivatives incorporating a halogenated benzoyl group has been conducted. These studies are crucial for understanding how simple substitutions in the benzoyl unit affect molecular interactions and stability. The findings from single crystal X-ray diffraction and quantum chemical studies provide valuable insights for designing compounds with desired physical and chemical properties (Lazić et al., 2022).

Antimicrobial and Detoxification Applications

Spiro compounds, including those related to this compound, have been explored for antimicrobial and detoxification applications. N-Halamine-coated cotton, synthesized using a similar N-halamine precursor, demonstrated significant biocidal activity against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in creating antimicrobial surfaces. This research points to the broader applicability of spiro compounds in health and safety applications (Ren et al., 2009).

Pharmacological Potential

The pharmacological evaluation of spirohydantoin derivatives has been a significant area of interest, with studies focusing on their potential as anticonvulsant and serotonin receptor activity modulators. For example, the synthesis and evaluation of spirohydantoin derivatives have identified compounds with promising anticonvulsant profiles, highlighting the therapeutic potential of these molecules in treating neurological disorders. The structural modification and biological activity correlation studies offer a pathway for the development of new therapeutic agents (Obniska et al., 2006).

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with prolyl hydroxylase domain (PHD) inhibitors . PHD inhibitors are known to play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen conditions . Therefore, it is plausible that 3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione could influence these biochemical reactions by interacting with PHD inhibitors.

Cellular Effects

The cellular effects of this compound are not well-documented. Given its potential interaction with PHD inhibitors, it might influence various cellular processes. For instance, it could affect cell signaling pathways related to hypoxia, gene expression regulated by HIFs, and cellular metabolism under low oxygen conditions .

Molecular Mechanism

It is suggested that it might act as an inhibitor of PHD, thereby affecting the stability and activity of HIFs . This could lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Metabolic Pathways

Given its potential interaction with PHD inhibitors, it might be involved in pathways related to hypoxia response

Properties

IUPAC Name

3-(2-chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-7-2-4-11(5-3-7)9(16)14(8(15)6-12)10(17)13-11/h7H,2-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXLSCCLFXBEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561002-05-9
Record name 3-(2-chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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